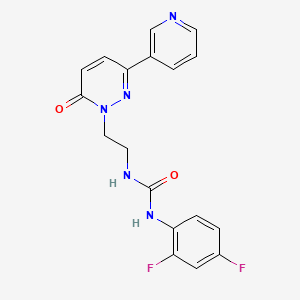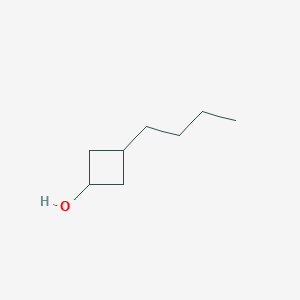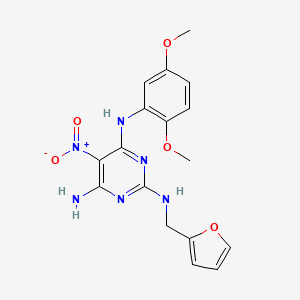
2-(5-Formyl-2-methoxyphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(5-Formyl-2-methoxyphenoxy)acetamide” is a chemical compound with the molecular formula C10H11NO4 . It has a molecular weight of 209.2 . It is a cell-permeable, potent, reversible, ATP-competitive inhibitor of protein kinase A .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(5-formyl-2-methoxyphenoxy)acetamide . The InChI code for this compound is 1S/C10H11NO4/c1-14-8-3-2-7 (5-12)4-9 (8)15-6-10 (11)13/h2-5H,6H2,1H3, (H2,11,13) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.Aplicaciones Científicas De Investigación
Synthetic Chemistry Applications
- Regioselective Syntheses : Research has demonstrated unexpected outcomes in the reaction of o-Acetaminophenols with Vilsmeier reagent under specific conditions, yielding compounds like 2-formylpyrido[2,1-b]benzoxazoles. This indicates a complex mechanism involving sequential steps like chlorination, dimerization, and intramolecular cyclization, which could be relevant for synthesizing derivatives of 2-(5-Formyl-2-methoxyphenoxy)acetamide (Li et al., 2009).
- Chemoselective Acetylation : The chemoselective monoacetylation of amino groups, using catalysts like Novozym 435, emphasizes the role of precise conditions in achieving targeted modifications. This could be applied to modify 2-(5-Formyl-2-methoxyphenoxy)acetamide for specific scientific applications (Magadum & Yadav, 2018).
Pharmaceutical Research
- Anti-mycobacterial Agents : The creation of phenoxy acetic acid derivatives, through the condensation with various ketones, for evaluation against Mycobacterium tuberculosis, highlights the potential for developing novel therapeutics based on the chemical structure of 2-(5-Formyl-2-methoxyphenoxy)acetamide (Yar et al., 2006).
- Antimicrobial Activity : The synthesis of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid and their evaluation for antimicrobial activities against various microbial strains show the potential for derivatives of 2-(5-Formyl-2-methoxyphenoxy)acetamide to serve as antimicrobial agents (Noolvi et al., 2016).
Antioxidant Properties
- Lipid Peroxidation Inhibition : Studies on phenolic compounds like acetaminophen have shown significant antioxidant activity, including inhibiting lipid peroxidation and scavenging peroxyl radicals. These findings suggest a potential research direction for exploring the antioxidant properties of 2-(5-Formyl-2-methoxyphenoxy)acetamide and its derivatives (Dinis et al., 1994).
Mecanismo De Acción
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Propiedades
IUPAC Name |
2-(5-formyl-2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-14-8-3-2-7(5-12)4-9(8)15-6-10(11)13/h2-5H,6H2,1H3,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDZZTCCFUMXLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Formyl-2-methoxyphenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-(3-methylphenyl)acetamide](/img/structure/B2718503.png)
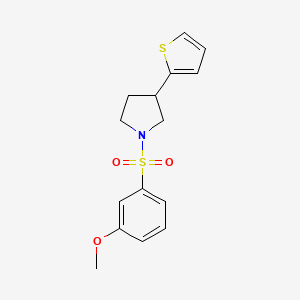

![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2718507.png)
![Methyl 2-[(3,6-dichloropyridin-2-yl)formamido]-2-(2-hydroxyphenyl)acetate](/img/structure/B2718509.png)
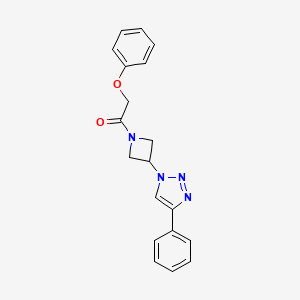
![3-[(2,5-Dichlorothiophene-3-carbonyl)amino]-2,2-difluoropropanoic acid](/img/structure/B2718511.png)


![Methyl 2-(1-{[(1-cyanocyclopentyl)carbamoyl]methyl}piperidin-2-yl)acetate](/img/structure/B2718516.png)
![(Z)-ethyl 2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2718519.png)
